molecular formula C14H13NO2S B14037846 2-(Phenylthio)ethyl nicotinate CAS No. 101952-72-1

2-(Phenylthio)ethyl nicotinate

Cat. No.: B14037846
CAS No.: 101952-72-1
M. Wt: 259.33 g/mol
InChI Key: JEBKONQKBZQPBQ-UHFFFAOYSA-N
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Description

2-(Phenylthio)ethyl nicotinate is an organic compound that combines the structural features of nicotinic acid and phenylthioethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenylthio)ethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in these processes can also reduce the generation of high-pollution waste, making the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylthio)ethyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in nicotinic acid can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to yield nicotinic acid and 2-(phenylthio)ethanol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nicotinic acid and 2-(phenylthio)ethanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(phenylthio)ethyl nicotinate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The nicotinate moiety can influence cellular pathways related to energy metabolism and redox balance .

Comparison with Similar Compounds

    2-(Phenylthio)ethyl benzoate: Similar in structure but with a benzoate group instead of nicotinate.

    Methyl nicotinate: A simpler ester of nicotinic acid with a methyl group.

Uniqueness: 2-(Phenylthio)ethyl nicotinate is unique due to the presence of both the phenylthio and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

101952-72-1

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

2-phenylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c16-14(12-5-4-8-15-11-12)17-9-10-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2

InChI Key

JEBKONQKBZQPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOC(=O)C2=CN=CC=C2

Origin of Product

United States

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